
Mefloquine
Overview
Description
Mefloquine is a synthetic 4-methoxyquinoline derivative belonging to the aryl-amino alcohol class of antimalarials, structurally related to quinine . It exists as a racemic mixture of two enantiomers: (−)-mefloquine (11R,12S configuration) and (+)-mefloquine (11S,12R configuration). The (−)-enantiomer shares the same stereochemistry as quinine, while the (+)-enantiomer aligns with quinidine . This compound primarily targets the blood stage of Plasmodium falciparum, with proposed mechanisms including inhibition of hemozoin formation and disruption of parasite endocytosis . It has a long elimination half-life (~18 days), enabling weekly dosing for prophylaxis and single-dose regimens for treatment .
Preparation Methods
Historical Development of Mefloquine Synthesis
This compound’s discovery emerged from the Walter Reed Army Institute of Research’s antimalarial program, which sought analogs of quinine with improved efficacy. Early synthetic routes relied on multi-step reactions starting from 4-quinolinemethanol derivatives, but these methods suffered from low stereoselectivity and cumbersome purification. The (11S,12R ) configuration, critical for antimalarial activity, was initially difficult to achieve, leading to mixtures requiring chromatographic separation. By the 1990s, advances in asymmetric synthesis enabled direct stereochemical control, exemplified by the use of chiral auxiliaries and enantioselective catalysis .
Stereoselective Synthesis of (11S,12R)-Mefloquine Hydrochloride
Organolithium-Mediated Coupling
The patent CN103304538A delineates a modern synthesis leveraging organolithium chemistry to establish the (11S,12R ) configuration . The process begins with 4-bromo-2,8-bistrifluoromethylquinoline (2 ), which undergoes lithiation at -78°C using a hexane-compatible organolithium reagent (e.g., n-BuLi). The resulting lithium intermediate (3 ) reacts with N-Boc-protected (R)-2-piperidinecarbaldehyde (4 ) to yield the diastereomerically enriched adduct (5 ) (Table 1).
Table 1: Key Reaction Parameters for Step 1
Parameter | Value |
---|---|
Temperature | -78°C |
Solvent | Toluene |
Organolithium Reagent | 1.5 M DIBAL in Toluene |
Yield | 76% |
[α]D²⁰ | +77.6 (c=1.5, CHCl₃) |
This step’s stereoselectivity arises from the chiral aldehyde’s configuration, which directs nucleophilic attack to the Re face of the lithiated quinoline. The Boc group facilitates crystallization, enabling isolation of (5 ) in high enantiomeric excess (ee > 98%) .
Deprotection and Salt Formation
Deprotection of (5 ) involves trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with saturated NaHCO₃. The free base is converted to the hydrochloride salt using concentrated HCl in ethanol, yielding (11S,12R )-mefloquine hydrochloride with 88% efficiency. Critical spectroscopic data include:
-
¹H NMR (DMSO-d₆) : δ 10.48 (br s, 1H, NH), 9.04 (d, J = 8.4 Hz, quinoline-H)
Alternative Synthetic Routes and Derivatives
Piperidine Substitution Variants
Modifying the piperidine moiety has led to derivatives with varied pharmacokinetics. For instance, replacing the Boc group with acetyl or benzyl protections alters lipophilicity, impacting blood-brain barrier penetration. A 2023 study synthesized 4-methoxy-2-(trifluoromethyl)quinoline derivatives via nucleophilic aromatic substitution, achieving 70–85% yields using K₂CO₃ and methyl iodide in acetone .
Table 2: Comparison of this compound Derivatives
Derivative | Synthetic Route | Yield (%) | Bioavailability |
---|---|---|---|
4-Methoxy-Quinoline | Methylation of phenol precursor | 82 | Improved |
Trifluoroethyl-Piperidine | Reductive amination | 75 | Moderate |
Continuous Flow Synthesis
Recent innovations explore continuous flow systems to enhance reaction control. By maintaining precise temperatures (-78°C to 25°C) and residence times, lithiation and coupling steps achieve 90% conversion with reduced byproduct formation .
Purification and Analytical Characterization
Chromatographic Techniques
Silica gel chromatography (EtOAc:PE = 1:6) remains standard for intermediate purification, though preparative HPLC is gaining traction for scalemic mixtures. Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers with >99% ee .
Spectroscopic Validation
¹³C NMR confirms the (11S,12R ) configuration via distinct carbonyl (δ 201.3 ppm) and trifluoromethyl (δ 121.5 ppm) signals. High-resolution mass spectrometry (HRMS) validates molecular formulae, with [M+H]⁺ at m/z 378.1298 (calc. 378.1301) .
Chemical Reactions Analysis
Types of Reactions
Mefloquine undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various metabolites.
Reduction: Less common but can occur under specific conditions.
Substitution: The piperidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substitution reagents: Include halogens and alkylating agents.
Major Products
The major products formed from these reactions include various oxidized and substituted derivatives of this compound hydrochloride .
Scientific Research Applications
Mefloquine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of quinoline derivatives.
Biology: Investigated for its effects on cellular processes and its potential as an anti-cancer agent.
Medicine: Primarily used for malaria prophylaxis and treatment.
Industry: Used in the development of new antimalarial drugs and in the study of drug resistance mechanisms.
Mechanism of Action
Mefloquine exerts its antimalarial effects by interfering with the parasite’s ability to detoxify heme, a toxic byproduct of hemoglobin digestion . It binds to heme and prevents its polymerization into hemozoin, leading to the accumulation of toxic heme within the parasite . This disrupts the parasite’s cellular processes and leads to its death .
Comparison with Similar Compounds
Structural and Mechanistic Comparisons
Table 1: Structural and Mechanistic Features
- Quinine : While both this compound and quinine inhibit hemozoin, this compound’s trifluoromethyl groups enhance lipophilicity and resistance profiles . This compound also exhibits mixed antagonism at 5-HT3 receptors, but with lower potency compared to quinine .
- Chloroquine : Unlike chloroquine, this compound retains efficacy in chloroquine-resistant regions due to distinct resistance pathways. However, chloroquine has higher affinity for 5-HT1A receptors, correlating with fewer neuropsychiatric effects .
Pharmacokinetic Profiles
Table 2: Pharmacokinetic Parameters
Parameter | This compound | Quinine | Chloroquine | Artesunate |
---|---|---|---|---|
Half-life (days) | 18.1 | 11–18 hours | 20–60 days | 0.5–1 hour |
Bioavailability | ~85% | 76–88% | ~89% | 60–70% |
Protein Binding | 98% | 70–90% | 55% | 95% |
- Pediatric Use : this compound’s pharmacokinetics in children mirror adults, with a mean absorption half-life of 2.1 hours and peak concentration at ~17 hours .
Efficacy and Resistance
Table 3: In Vitro IC50 Values (Geometric Mean, nM)
Region | This compound | Artesunate | Quinine |
---|---|---|---|
Thai-Myanmar Border | 72.5 | 2.8 | 320 |
Southern Thailand | 22.1 | 1.2 | 210 |
- Cross-Resistance : this compound resistance correlates with reduced artesunate susceptibility (r = 0.605, P < 0.00001), suggesting shared resistance pathways in multidrug-resistant regions .
Adverse Effects
Table 4: Adverse Effect Incidence (%)
Adverse Effect | This compound | Doxycycline | Chloroquine |
---|---|---|---|
Nausea | 18–27 | 15–22 | 10–18 |
Dizziness | 22–34 | 8–12 | 5–10 |
Insomnia | 12–19 | 3–5 | 2–4 |
Neuropsychiatric* | 4–11 | <1 | <1 |
*Neuropsychiatric effects include anxiety, hallucinations, and abnormal dreams .
- Mechanistic Basis : this compound’s (+)-enantiomer has high affinity for 5-HT2A receptors (Ki = 224 nM), mimicking psychotomimetics like DMT, which explains its neuropsychiatric profile .
Resistance and Clinical Implications
- Combination therapies with artemisinin derivatives are discouraged in high-resistance areas due to cross-resistance risks .
Biological Activity
Mefloquine is a synthetic antimalarial drug that has garnered attention for its diverse biological activities beyond its primary use in malaria treatment. This article explores the compound's mechanisms of action, efficacy against various pathogens, and associated neuropsychiatric effects, supported by relevant data and case studies.
This compound hydrochloride is chemically characterized as (αS)-rel-α-(2R)-2-piperidinyl-2,3-bis(trifluoromethyl)-4-quinolinemethanol hydrochloride. It acts primarily by inhibiting the protein synthesis of Plasmodium falciparum, the malaria-causing parasite, through binding to the 80S ribosome . Furthermore, it functions as a gap junction blocker, specifically inhibiting Cx36 and Cx50 channels with IC50 values of 0.3 μM and 1.1 μM, respectively .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits bactericidal activity against various gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) for these bacteria was found to be approximately 16 μg/ml, while the minimum bactericidal concentration (MBC) ranged from 16 to 32 μg/ml . However, this compound showed limited effectiveness against gram-negative bacteria and yeasts.
Bacterial Strain | MIC (μg/ml) | MBC (μg/ml) |
---|---|---|
Staphylococcus aureus | 16 | 16-32 |
Streptococcus pneumoniae | 0.2-1.5 | Not specified |
Gram-negative bacteria | Poor activity | Poor activity |
Antiviral Activity
This compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. In vitro studies indicated that this compound has an IC50 of 1.28 μM and can inhibit viral entry after attachment to host cells . Mathematical modeling suggests that administering this compound at standard dosages could significantly reduce viral load and shorten the time to viral clearance in patients.
Neuropsychiatric Effects
Despite its therapeutic benefits, this compound has been associated with various neuropsychiatric side effects. A study involving U.S. military personnel found an increased risk of anxiety disorders and post-traumatic stress disorder (PTSD) among those prescribed this compound compared to other antimalarial medications . The incidence rates for neuropsychiatric diagnoses were notably higher in the this compound cohort.
Case Studies
- Cognitive Impairment : A cross-sectional cohort study evaluated long-term neurocognitive outcomes among veterans exposed to this compound. Although no significant differences were found between exposed and unexposed groups regarding overall cognitive health, specific symptoms such as processing speed deficits were reported in some individuals .
- Psychiatric Events : Another study reported that this compound use was associated with a threefold increase in serious psychiatric events during treatment compared to controls . This highlights the need for careful monitoring when prescribing this compound.
Q & A
Basic Research Questions
Q. What experimental models are optimal for studying Mefloquine’s effects on neuronal gap junctions?
- Methodological Answer : Use in vitro models like transfected N2A neuroblastoma cells to assess connexin-specific blockade (e.g., Cx36 and Cx50), as these allow precise control over connexin expression and pharmacological testing . For in vivo validation, acute brain slice preparations (e.g., neocortical slices) can evaluate gap junction coupling between interneurons while minimizing compensatory developmental changes observed in knockout models .
Q. What protocols are recommended for quantifying this compound concentrations in biological samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a detection limit of 20 ng/ml and inter-/intra-assay coefficients of variation (CV) ≤6.5% is the gold standard. Ensure blood samples are centrifuged post-collection, incubated at room temperature, and stored at -80°C to preserve integrity .
Q. How should researchers design studies to assess this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Methodological Answer : Implement repeated blood sampling at critical timepoints (e.g., pre-dose, post-absorption, and post-elimination phases) to capture serum concentration curves. Pair these with functional assays (e.g., viral entry inhibition or gap junction blockade) to correlate exposure levels with biological effects .
Advanced Research Questions
Q. How can contradictory findings about this compound’s antiviral efficacy be resolved across different viral models?
- Methodological Answer : Conduct time-of-addition assays to distinguish between viral entry and replication phase inhibition. For SARS-CoV-2, apply this compound during the entry phase (pre-attachment or post-attachment) and quantify viral RNA levels via RT-qPCR. Compare results with replication-phase administration to clarify mechanisms (e.g., spike protein cleavage inhibition) . Use meta-analyses to reconcile discrepancies across studies, controlling for variables like cell type and viral strain .
Q. What statistical approaches ensure robustness in analyzing this compound’s dose-response relationships in heterogeneous populations?
- Methodological Answer : Employ mixed-effects models to account for inter-individual variability in drug metabolism. Include covariates such as body mass index (BMI) and genetic polymorphisms in cytochrome P450 enzymes (e.g., CYP3A4). Validate models using bootstrapping or cross-validation to avoid overfitting .
Q. How can researchers optimize this compound’s connexin specificity in complex tissue environments?
- Methodological Answer : Use connexin-specific inhibitors (e.g., carbenoxolone for Cx43) as negative controls in co-culture systems. Pair these with siRNA knockdown of non-target connexins to isolate this compound’s effects on Cx36/Cx50. Validate specificity via dual patch-clamp electrophysiology and immunocytochemistry .
Q. What strategies mitigate neuropsychiatric side effects in preclinical this compound studies?
- Methodological Answer : Integrate behavioral assays (e.g., open-field tests or forced swim tests) with EEG monitoring in rodent models. Measure serum this compound levels to establish toxicity thresholds. For mechanistic insights, pair these with transcriptomic profiling of hippocampal tissue to identify pathways linked to adverse effects .
Q. Methodological Best Practices
Q. How should conflicting data on this compound’s gap junction blockade be addressed in systematic reviews?
- Guidance : Apply PRISMA guidelines to ensure transparent literature screening. Use subgroup analyses to stratify studies by model type (e.g., in vitro vs. in vivo), dosage, and connexin isoform. Assess publication bias via funnel plots and Egger’s regression .
Q. What criteria define a high-quality hypothesis for this compound-related research?
- Guidance : Hypotheses must be (1) grounded in gap junction or antiviral theory, (2) falsifiable via measurable outcomes (e.g., IC₅₀ values), and (3) scalable across experimental models. Example: "this compound inhibits SARS-CoV-2 entry by >50% at 1 µM via post-attachment spike protein destabilization" .
Q. How can multi-omics data enhance this compound mechanism studies?
Properties
IUPAC Name |
(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h3-5,8,12,15,24,26H,1-2,6-7H2/t12-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEQGYMUWCZPDN-DOMZBBRYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4037168, DTXSID101019853 | |
Record name | Mefloquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4037168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-Mefloquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101019853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Density |
Crystal density: 1.432 g/cu cm | |
Record name | MEFLOQUINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
51742-87-1, 53230-10-7 | |
Record name | (+)-Mefloquine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51742-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mefloquine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53230-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Mefloquine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051742871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mefloquine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053230107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mefloquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4037168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-Mefloquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101019853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEFLOQUINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TML814419R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | MEFLOQUINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
174-176 °C | |
Record name | MEFLOQUINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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